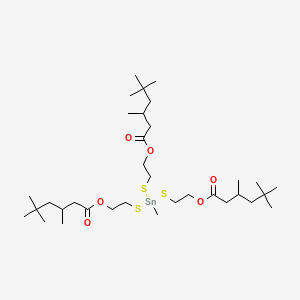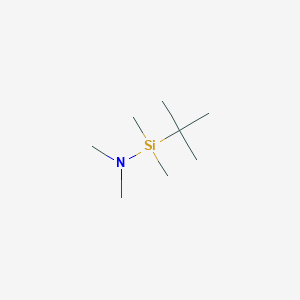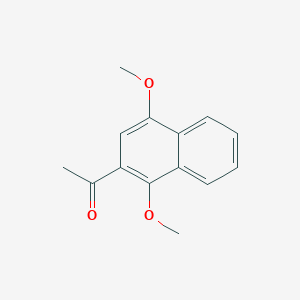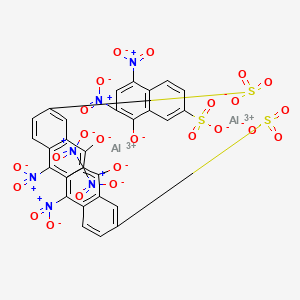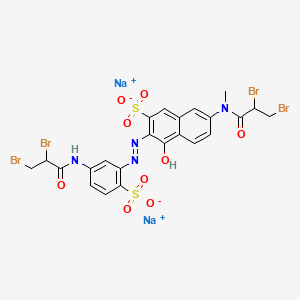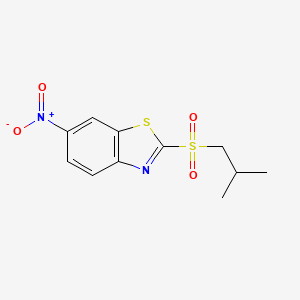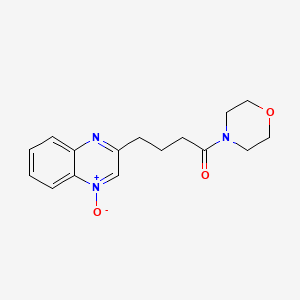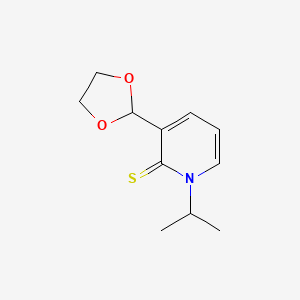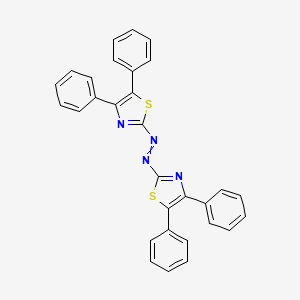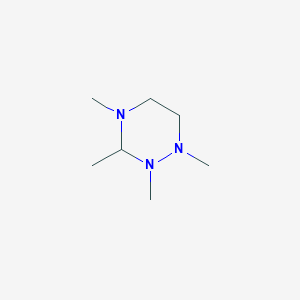
1,2,3,4-Tetramethyl-1,2,4-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetramethyl-1,2,4-triazinane is a nitrogen-containing heterocyclic compound It belongs to the class of triazinanes, which are characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1,2,3,4-Tetramethyl-1,2,4-triazinane can be achieved through several synthetic routes. One common method involves the nucleophilic addition of a methyl group to a triazine precursor. This reaction typically occurs in the presence of a base at room temperature, followed by nitration under ice-cold conditions . Industrial production methods often utilize microwave-assisted, solid-phase, or metal-based reactions to achieve higher yields and purity .
Chemical Reactions Analysis
1,2,3,4-Tetramethyl-1,2,4-triazinane undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield different products, often involving the addition of hydrogen atoms.
Substitution: Substitution reactions are common, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include bases, acids, and various catalysts. .
Scientific Research Applications
1,2,3,4-Tetramethyl-1,2,4-triazinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethyl-1,2,4-triazinane involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
1,2,3,4-Tetramethyl-1,2,4-triazinane can be compared with other similar compounds, such as:
1,2,4-Triazine: Another triazine derivative with different substitution patterns and reactivity.
Tetrazines: Compounds with four nitrogen atoms in the ring, which exhibit different chemical properties and applications.
Pentazines: Compounds with five nitrogen atoms, which are less common but have unique properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
66175-21-1 |
|---|---|
Molecular Formula |
C7H17N3 |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1,2,3,4-tetramethyl-1,2,4-triazinane |
InChI |
InChI=1S/C7H17N3/c1-7-8(2)5-6-9(3)10(7)4/h7H,5-6H2,1-4H3 |
InChI Key |
MWUFZNHEQJMTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(CCN(N1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


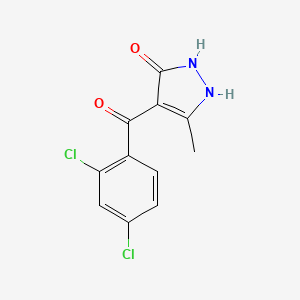
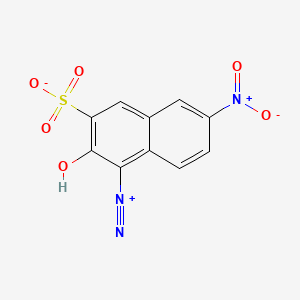
![6-[(4-Chlorophenoxy)methyl]pteridine-2,4-diamine](/img/structure/B14473226.png)
